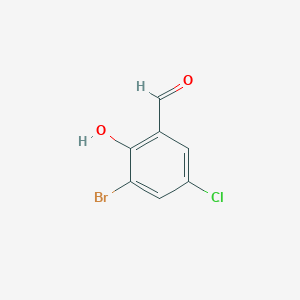
3-Bromo-5-chloro-2-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.462 g/mol . It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is known for its white to light yellow crystalline appearance and is used in various chemical reactions and applications .
Preparation Methods
3-Bromo-5-chloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of salicylaldehyde. The reaction typically uses bromine and silver chloride as reagents . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-chloro-2-hydroxybenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-hydroxybenzaldehyde involves its interaction with various molecular targets. As a halogenated benzaldehyde, it can interact with enzymes and receptors, altering their function. The compound typically reacts via nucleophilic substitution pathways, where the halogen atoms are replaced by nucleophiles. These interactions can lead to changes in the activity of enzymes and other proteins, contributing to its biological effects .
Comparison with Similar Compounds
3-Bromo-5-chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:
3-Bromo-5-hydroxybenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-5-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of halogens.
Properties
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOYZLVIXXBBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334112 | |
| Record name | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19652-32-5 | |
| Record name | 3-Bromo-5-chlorosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-5-chloro-2-hydroxybenzaldehyde in chemical synthesis?
A: this compound serves as a valuable precursor in synthesizing Schiff base ligands. [, , , ] These ligands, characterized by a nitrogen-carbon double bond (C=N), readily form stable complexes with various metal ions, particularly transition metals like copper. [, , , ] This property renders them significant in developing coordination compounds with potential applications in fields like catalysis and materials science.
Q2: Can you describe the crystal structure of a copper complex derived from this compound?
A: Research highlights the synthesis and structural characterization of a copper(II) complex using this compound and 2,4-dimethylaniline. [, , ] X-ray diffraction analysis revealed that the complex crystallizes in a monoclinic system, belonging to the P21/c space group. [, , ] The copper(II) ion adopts a distorted square-planar coordination geometry, bonded to two phenolic oxygen atoms and two imine nitrogen atoms from two bidentate Schiff base ligands. [, , ]
Q3: How does this compound contribute to the formation of the copper(II) complex structure?
A: The molecule plays a crucial role by first reacting with 2,4-dimethylaniline to form a Schiff base ligand. [, , ] This ligand then acts as a bidentate chelating agent, meaning it binds to the copper(II) ion through two donor atoms - the phenolic oxygen and the imine nitrogen. [, , ] This chelation leads to the formation of a stable, four-membered ring structure within the copper complex. [, , ]
Q4: What are the potential applications of the copper(II) complex derived from this compound?
A: While the provided research focuses on the synthesis and structural elucidation of the copper(II) complex, its properties suggest potential applications in various fields. Schiff base complexes are known for their catalytic activities, [] making them potentially useful in organic synthesis and industrial processes. Furthermore, their interesting magnetic properties could be explored for applications in materials science. []
Q5: Are there any other reported derivatives of this compound with structural insights?
A: Yes, research describes the synthesis and characterization of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, another derivative of this compound. [] The molecule is predominantly planar, with a dihedral angle of 4.7° between the two benzene rings and exhibits an E configuration around the C=N double bond. [] Intramolecular hydrogen bonds (O—H⋯N and N—H⋯O) contribute to the molecule's conformational stability. [] The crystal structure reveals zigzag chains formed through intermolecular C—H⋯O hydrogen bonds, further interconnected by π–π stacking interactions between aromatic rings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


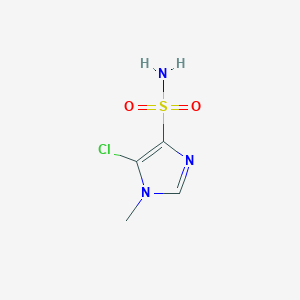
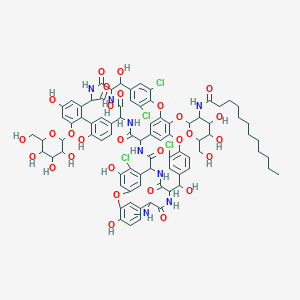
![benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B34680.png)
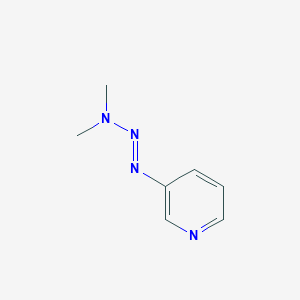

![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
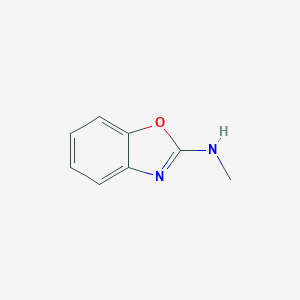
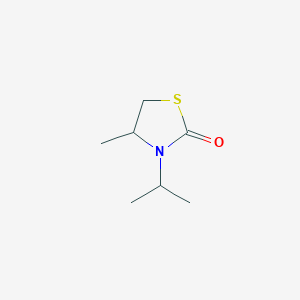
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

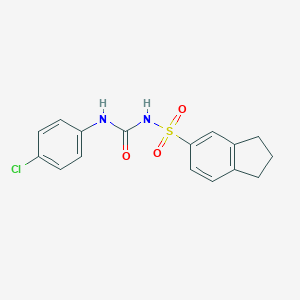
![ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]-](/img/structure/B34693.png)
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

